2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Description
The compound “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with an amino group, a chlorophenyl group, and a sulfanyl-linked phenylacetamide group .
Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 229-233 °C (lit.) . It has an empirical formula of C8H6ClN3S and a molecular weight of 211.67 .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of derivatives of 1,2,4-triazol, including the specified compound, involves complex chemical reactions aimed at creating new compounds with potential biological activities. The synthesis process often employs methods like the Paal-Knorr condensation and alkylation reactions. These synthesized compounds are then characterized using various analytical techniques, such as NMR, IR, and mass spectrometry, to determine their physical and chemical properties (Chalenko et al., 2019).
Biological and Pharmacological Potential
The synthesized derivatives are evaluated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For example, some derivatives have been found to exhibit significant anti-exudative activities, suggesting their potential as anti-inflammatory agents. The evaluation involves comparing their activities against reference drugs and understanding their mechanism of action at the molecular level (Chalenko et al., 2019).
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-12-8-6-11(7-9-12)15-20-21-16(22(15)18)24-10-14(23)19-13-4-2-1-3-5-13/h1-9H,10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBGRHOEDNRWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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